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5-Hydroxy-2-isopropoxybenzoic

acid

CAS No.: 1243364-88-6

Cat. No.: B1529968 Get Quote

Executive Summary
Isopropoxy-substituted hydroxybenzoic acids represent a specialized class of phenolic acid

derivatives where the lipophilic isopropoxy (

) moiety modifies the physicochemical profile of the parent hydroxybenzoic acid (HBA). Unlike
simple alkyl substitutions, the isopropoxy ether linkage introduces significant steric bulk and
lipophilicity without altering the aromatic electronic character as drastically as electron-
withdrawing groups.

This guide focuses on two primary structural subclasses:

4-Isopropoxybenzoic Acid (and isomers): Where the phenolic hydroxyl is etherified. These

are critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs),

agrochemicals, and liquid crystalline mesogens.

3-Isopropoxy-4-Hydroxybenzoic Acid (Vanillic Acid Analogs): Where the isopropoxy group

sits adjacent to a free phenolic hydroxyl. These serve as metabolic probes and scaffolds for

kinase inhibitors.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1529968?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1529968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Architecture & Synthesis Strategies
Structural Logic
The introduction of an isopropoxy group alters the HLB (Hydrophilic-Lipophilic Balance) of the

benzoic acid core.

Lipophilicity: The isopropyl group increases

, enhancing membrane permeability for pharmaceutical intermediates.

Steric Hindrance: The bulky isopropyl group prevents close packing in crystal lattices unless

specific dimerization occurs (crucial for liquid crystals) and blocks metabolic attack at the

etherified position.

Synthesis Pathways
The primary route to these compounds is the Williamson Ether Synthesis. However, selectivity

is paramount when multiple nucleophilic sites (phenolic OH vs. carboxylic COOH) are present.

Core Reaction: Selective O-Alkylation
To synthesize 4-isopropoxybenzoic acid from 4-hydroxybenzoic acid (4-HBA), one must

selectively alkylate the phenolic oxygen while preserving the carboxylic acid (or regenerating

it).

Reagents:

Substrate: Methyl 4-hydroxybenzoate (Protection of COOH is recommended to prevent ester

formation).

Alkylating Agent: 2-Bromopropane (Isopropyl bromide).

Base: Potassium Carbonate (

) or Cesium Carbonate (

).

Solvent: DMF or Acetonitrile.
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Figure 1: Selective synthesis pathway for 4-isopropoxybenzoic acid preventing carboxyl

alkylation.

Research Applications
Pharmaceutical Intermediates
Isopropoxy-substituted HBAs are key building blocks for "privileged structures" in medicinal

chemistry.

Xanthine Oxidase Inhibitors: Isopropoxy-substituted benzonitriles (derived from Class A

acids) are intermediates for non-purine xanthine oxidase inhibitors (similar to Topiroxostat).

The isopropoxy group fills the hydrophobic pocket of the enzyme.

Bisoprolol Metabolites:4-[2-Hydroxy-3-(isopropylamino)propoxy]benzoic acid is a known

oxidative metabolite. Synthesizing these standards is critical for ADME (Absorption,

Distribution, Metabolism, and Excretion) studies in clinical trials.

Dermatological Agents:Isopropoxy salicylic acids (e.g., 4-isopropoxy-2-hydroxybenzoic acid)

are researched for their keratolytic properties. The increased lipophilicity allows deeper

penetration into the stratum corneum compared to salicylic acid, potentially reducing irritation

while maintaining exfoliation efficacy.

Materials Science: Liquid Crystals
Alkoxybenzoic acids are classic mesogens (liquid crystal formers).[1]

Mechanism: Two molecules of 4-isopropoxybenzoic acid form a centrosymmetric dimer via

hydrogen bonding between their carboxylic acid groups.
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Mesophase Behavior: This dimer mimics a rigid rod-like structure (calamitic mesogen),

essential for Nematic or Smectic phases. The isopropoxy tail provides the necessary

flexibility and lateral width to lower transition temperatures compared to methoxy analogs.

Data Summary: Melting Point Trends

Compound Substituent (R) Melting Point (°C) Mesophase Type

4-Methoxybenzoic
acid

-OCH3 184 Nematic

4-Ethoxybenzoic acid -OCH2CH3 195 Nematic

4-Isopropoxybenzoic

acid
-OCH(CH3)2 168 Nematic (Monotropic)

| 4-n-Propoxybenzoic acid | -O(CH2)2CH3 | 145 | Nematic/Smectic |

Note: The branched isopropyl group disrupts packing more than n-propyl, lowering the melting

point, which is advantageous for processing.

Experimental Protocols
Protocol: Synthesis of 4-Isopropoxybenzoic Acid
Objective: Synthesize high-purity (>98%) 4-isopropoxybenzoic acid for use as a reference

standard.

Reagents:

Methyl 4-hydroxybenzoate (15.2 g, 100 mmol)

2-Bromopropane (14.8 g, 120 mmol)

Potassium Carbonate (anhydrous, 27.6 g, 200 mmol)

DMF (Dimethylformamide, 100 mL)

Sodium Hydroxide (10% aq. solution)
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Step-by-Step Workflow:

Alkylation:

Charge a 250 mL round-bottom flask with Methyl 4-hydroxybenzoate,

, and DMF.

Heat to 60°C under

atmosphere.

Add 2-Bromopropane dropwise over 30 minutes.

Stir at 80°C for 4 hours. Critical Control: Monitor by TLC (Hexane:EtOAc 8:2).

Disappearance of starting phenol (Rf ~0.2) indicates completion.

Work-up (Ester Intermediate):

Pour reaction mixture into 500 mL ice water.

Filter the white precipitate (Methyl 4-isopropoxybenzoate). Wash with water.

Hydrolysis:

Suspend the wet cake in 100 mL Methanol and 50 mL 10% NaOH.

Reflux for 2 hours. Solution will clear.

Acidification & Isolation:

Cool to room temperature.[2] Acidify with 6M HCl to pH 1.

The product, 4-Isopropoxybenzoic Acid, precipitates as white crystals.

Filter, wash with cold water, and dry at 50°C under vacuum.

Yield Expectation: 85-90%. Characterization:

1H NMR (DMSO-d6):
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12.6 (s, 1H, COOH), 7.85 (d, 2H, Ar-H), 6.98 (d, 2H, Ar-H), 4.70 (sept, 1H, CH), 1.30 (d, 6H,
CH3).

Analytical Validation (HPLC)
For quality control of isopropoxy-HBAs, use the following method to separate the acid from

potential unreacted phenol or ester impurities.

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5µm).

Mobile Phase:

A: 0.1% Formic Acid in Water

B: Acetonitrile

Gradient: 10% B to 90% B over 15 minutes.

Detection: UV @ 254 nm.

Advanced Visualization: Structure-Activity Logic
The following diagram illustrates how the isopropoxy substitution dictates the application

pathway based on the specific isomer and functionalization.
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Figure 2: Structure-Activity Relationship (SAR) mapping specific isomers to their industrial

applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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